For researchers, scientists, and drug development professionals navigating the complex landscape of neurodegenerative diseases, understanding the nuanced effects of post-translational modifications (PTMs) on protein function is paramount. Among these, the methylation of the tau protein, a key player in the pathology of Alzheimer's disease and other tauopathies, has emerged as a critical area of investigation. This guide provides an in-depth, objective comparison of the biological potency of tau-methylated versus non-methylated peptides, supported by experimental data and detailed methodologies, to empower informed decisions in research and therapeutic development.
Tau is a microtubule-associated protein predominantly found in neurons, where it plays a crucial role in stabilizing microtubules, the cellular highways essential for axonal transport.[1] However, in several neurodegenerative diseases, tau becomes abnormally modified, detaches from microtubules, and aggregates into neurofibrillary tangles, a hallmark of these conditions.[2] While phosphorylation has long been the most studied PTM of tau, recent evidence highlights lysine methylation as a significant modulator of its function and pathology.[3]
Methylation, the addition of a methyl group to lysine or arginine residues, can alter a protein's charge, hydrophobicity, and conformation, thereby influencing its interactions and functions.[2] In the context of tau, methylation appears to have a complex and sometimes contradictory role, with its effects being highly dependent on the specific site and stoichiometry of the modification.[2][4] Understanding these subtleties is crucial for developing targeted therapeutic strategies.
The biological potency of tau peptides can be assessed through several key functional assays, primarily focusing on their ability to promote microtubule assembly and their propensity to aggregate.
Under physiological conditions, a primary function of tau is to promote the polymerization of tubulin into stable microtubules.[1] In vitro studies have shown that global, non-specific methylation of recombinant tau protein does not significantly impair its ability to promote tubulin polymerization at low methylation levels.[2] However, at higher stoichiometries of methylation, a decrease in microtubule polymerization has been observed.[2][4]
To investigate the site-specific effects, studies have utilized "methylmimetics," where lysine (K) is mutated to phenylalanine (F) to approximate the hydrophobic nature of a methyl group. These studies provide valuable insights into how methylation at specific residues can impact microtubule binding.
Data is derived from studies using methylmimetics and represents a model for the effects of methylation.
These findings suggest that methylation at specific sites, such as K174 and K267, can directly interfere with tau's ability to bind and stabilize microtubules.
The aggregation of tau into insoluble fibrils is a central event in the pathogenesis of tauopathies.[5] The influence of methylation on this process is a key area of interest. In vitro studies have demonstrated that global methylation of tau can decrease its aggregation propensity by increasing the critical concentration required for aggregation to begin.[2] Methylated tau can still form fibrils, but the overall process is less favorable compared to unmodified tau.[2]
Conversely, studies using methylmimetics in cellular models have shown that "methylation" at certain sites can enhance seeded aggregation, particularly in the context of disease-associated mutations like P301L. This highlights the context-dependent nature of methylation's impact on tau pathology.
To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays.
This assay is a widely used method to monitor the kinetics of tau aggregation in real-time. Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid fibrils.
This turbidimetric assay measures the ability of tau peptides to promote the assembly of tubulin into microtubules. The increase in turbidity, measured as an increase in optical density (OD), is proportional to the mass of polymerized microtubules.
The biological effects of tau are not limited to its direct interaction with microtubules. Tau also functions as a scaffolding protein, influencing various signaling pathways, particularly those involving protein kinases.[1] The interplay between tau methylation and phosphorylation is a critical area of research.
Several kinases, including glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (Cdk5), are known to phosphorylate tau, a process that is dysregulated in Alzheimer's disease.[12][13] While direct evidence linking specific methylation sites to the modulation of these kinase activities is still emerging, the colocalization of methylation and phosphorylation sites suggests a potential for cross-talk. For example, methylation of lysine residues within or near phosphorylation motifs could sterically hinder the access of kinases, thereby altering the phosphorylation status of tau. Conversely, the phosphorylation state of tau might influence the accessibility of lysine residues to methyltransferases.
The methylation of tau peptides introduces a layer of complexity to their biological function that is critical for researchers in neurodegenerative diseases to understand. While global methylation appears to confer a protective effect by reducing aggregation propensity in vitro, site-specific methylation, as suggested by methylmimetic studies, can impair microtubule binding and potentially enhance aggregation in a pathological context. This highlights the necessity of studying methylation in a site-specific manner to fully elucidate its role in tauopathies.
The provided experimental protocols offer a robust framework for the direct comparison of methylated and non-methylated tau peptides, enabling researchers to generate the quantitative data needed to advance our understanding and develop novel therapeutic interventions. As the field continues to unravel the intricate "tau code" of post-translational modifications, a thorough characterization of methylation will undoubtedly be central to developing effective treatments for Alzheimer's disease and related neurodegenerative disorders.
-
Balmik, A. A., & Chinnathambi, S. (2021). Methylation as a key regulator of Tau aggregation and neuronal health in Alzheimer's disease. Cell Communication and Signaling, 19(1), 51. [Link]
-
Funk, K. E., Thomas, S. N., Schafer, K. N., Cooper, G. L., Liao, Z., Clark, D. J., ... & Bigio, E. H. (2023). Tau Lysine Pseudomethylation Regulates Microtubule Binding and Enhances Prion-like Tau Aggregation. International Journal of Molecular Sciences, 24(9), 8286. [Link]
-
Dujardin, S., Commins, C., Lathuilière, A., Beerepoot, P., Frosch, M. P., Hyman, B. T., & Häsler, L. M. (2020). Kinetics of tau aggregation reveals patient-specific tau characteristics among Alzheimer's cases. Brain Communications, 2(2), fcaa132. [Link]
-
Lee, D. C., Lee, C., Kim, H. J., Byun, M. S., Yi, D., Sohn, B. K., ... & Mook-Jung, I. (2023). A comparison of tau aggregation and seeding competency of anti-tau antibodies under clinical trials and their target epitopes itself. Alzheimer's & Dementia, 19(S10), e088690. [Link]
-
Fallah, N., Mitew, S., & Tuszynski, J. A. (2021). The Effect of Tau and Taxol on Polymerization of MCF7 Microtubules In Vitro. International Journal of Molecular Sciences, 22(16), 8871. [Link]
-
University of Maryland, Baltimore. (n.d.). Methylated Peptides Derived from Tau Protein and Their Antibodies for Diagnosis and Therapy of Alzheimer's Disease. UM Ventures. [Link]
-
Thomas, S. N., & Kanaan, N. M. (2017). Mass Spectrometry Analysis of Lysine Posttranslational Modifications of Tau Protein from Alzheimer's Disease Brain. In Methods in Molecular Biology (pp. 1-16). Humana Press, New York, NY. [Link]
-
Qu, D., Li, Y., Wang, C., Li, H., & He, R. (2024). Mass spectrometry identifies tau C-terminal phosphorylation cluster during neuronal hyperexcitation. Journal of Neurochemistry, 169(1), 133-146. [Link]
-
Liu, F., Li, B., Tung, E. J., Grundke-Iqbal, I., Iqbal, K., & Gong, C. X. (2007). Site-specific effects of tau phosphorylation on its microtubule assembly activity and self-aggregation. The European journal of neuroscience, 26(12), 3429–3436. [Link]
-
Funk, K. E., & Bigio, E. H. (2019). Quantification of tau protein lysine methylation in aging and Alzheimer's disease. Journal of Alzheimer's disease : JAD, 71(4), 1231–1244. [Link]
-
Plattner, F., Angelo, M., & Giese, K. P. (2006). Crosstalk between Cdk5 and GSK3β: implications for Alzheimer's disease. Journal of cell science, 119(Pt 13), 2613–2623. [Link]
-
Ambadipudi, S., Biernat, J., Riedel, D., Mandelkow, E., & Zweckstetter, M. (2021). A Structural Ensemble of a Tau-Microtubule Complex Reveals Regulatory Tau Phosphorylation and Acetylation Mechanisms. ACS central science, 7(12), 2056–2066. [Link]
-
Guesdon, A., Bazile, F., & Buey, R. M. (2020). In vitro reconstitution of microtubule dynamics and severing imaged by label-free interference reflection microscopy. arXiv preprint arXiv:2007.01918. [Link]
-
Gąssowska-Dobrowolska, M., Czapski, G. A., Pająk-Tarnacka, B., & Adamczyk, A. (2014). The effect of CDK5 and GSK-3b inhibitors on ASN-evoked increase in Tau protein phosphorylation in PC12 cells. PloS one, 9(4), e94259. [Link]
-
Liu, F., Li, B., Tung, E. J., Grundke-Iqbal, I., Iqbal, K., & Gong, C. X. (2007). Site-specific effects of tau phosphorylation on its microtubule assembly activity and self-aggregation. The European journal of neuroscience, 26(12), 3429–3436. [Link]
-
Lee, D. C., Lee, C., Kim, H. J., Byun, M. S., Yi, D., Sohn, B. K., ... & Mook-Jung, I. (2023). A comparison of tau aggregation and seeding competency of anti-tau antibodies under clinical trials and their target epitopes itself. Alzheimer's & Dementia, 19(S10), e088690. [Link]
-
Fichou, Y., Al-Hilaly, Y. K., Devred, F., Smet-Nocca, C., Tsvetkov, P. O., Verel, R., ... & Landrieu, I. (2018). Protein Semisynthesis Provides Access to Tau Disease-Associated Post-translational Modifications (PTMs) and Paves the Way to Deciphering the Tau PTM Code in Health and Diseased States. Journal of the American Chemical Society, 140(20), 6347–6358. [Link]
-
Tjernberg, L. O., Lilliehöök, C., Callaway, D. J., Näslund, J., Hahne, S., Thyberg, J., ... & Nordstedt, C. (2005). N-Methylated Peptide Inhibitors of β-Amyloid Aggregation and Toxicity. Optimization of the Inhibitor Structure. Journal of Biological Chemistry, 280(33), 29693-29700. [Link]
-
Martin, L., & Jackson, C. (2024). Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader v1. protocols.io. [Link]
-
Bell, S., & Feany, M. B. (2024). Microtubule-affinity regulating kinase family members distinctively affect tau phosphorylation and promote its toxicity in a Drosophila model. bioRxiv. [Link]
-
Kanaan, N. M., Morfini, G. A., LaPointe, N. E., Pigino, G. F., Patterson, K. R., Song, Y., ... & Brady, S. T. (2011). Potentiation of tau aggregation by cdk5 and GSK3β. Journal of Alzheimer's disease : JAD, 26(3), 481–491. [Link]
-
Nasiri-Ansari, N., O'Hagan, C., Dittlau, K. S., & Hanger, D. P. (2023). Aggregation, Transmission, and Toxicity of the Microtubule-Associated Protein Tau: A Complex Comprehension. International journal of molecular sciences, 24(13), 10677. [Link]
-
Was, A., Gosek, K., & Majewska, M. (2023). New SPRi Biosensors for Simultaneous Detection of Tau Protein Isoforms—The Importance of the Ptau181/Total Tau Ratio in Alzheimer's Disease. Biosensors, 13(10), 947. [Link]
-
Funk, K. E., Thomas, S. N., Schafer, K. N., Liao, Z., Clark, D. J., Kanaan, N. M., & Bigio, E. H. (2014). Lysine methylation is an endogenous post-translational modification of tau protein in human brain and a modulator of aggregation propensity. The Biochemical journal, 462(1), 77–88. [Link]
-
Sui, Z., & Lee, V. M. Y. (2015). In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. In Methods in Molecular Biology (pp. 23-33). Humana Press, New York, NY. [Link]
-
Avila, J., & Montejo de Garcini, E. (2015). Tau Protein Modifications and Interactions: Their Role in Function and Dysfunction. International journal of molecular sciences, 16(5), 10477–10497. [Link]
-
Gerson, J. E., & Kayed, R. (2013). Tau Oligomers: Cytotoxicity, Propagation, and Mitochondrial Damage. Frontiers in neurology, 4, 90. [Link]
-
Kampers, T., Friedhoff, P., Biernat, J., Mandelkow, E. M., & Mandelkow, E. (1996). Tau-RNA complexes inhibit microtubule polymerization and drive disease-relevant conformation change. Brain : a journal of neurology, 139(Pt 11), 2963–2976. [Link]
-
Plattner, F., Angelo, M., & Giese, K. P. (2006). Interplay between Cyclin-Dependent Kinase 5 and Glycogen Synthase Kinase 3β Mediated by Neuregulin Signaling Leads to Differential Effects on Tau Phosphorylation and Amyloid Precursor Protein Processing. The Journal of neuroscience : the official journal of the Society for Neuroscience, 26(50), 13004–13012. [Link]
-
Barthélemy, N. R., Fenaille, F., Hirtz, C., & Gabelle, A. (2021). LC–MS/MS for the Quantification of Tau and Phosphorylated Tau in Alzheimer's Disease Patients' CSF. LCGC International, 34(s4), 22-26. [Link]
-
Cha, M. Y., & Lee, V. M. Y. (2012). Dissociation of tau toxicity and phosphorylation: role of GSK-3beta, MARK and Cdk5 in a Drosophila model. Human molecular genetics, 21(11), 2444–2456. [Link]
-
Elie, A., Prezel, E., Guimarãis, C., Portran, D., Fazil, C., Duguest, S., ... & Rossier, J. (2015). Tau co-organizes dynamic microtubule and actin networks. Scientific reports, 5, 9964. [Link]
-
Martin, L., & Jackson, C. (2024). Tau aggregation monitored by thioflavin-T ThT) fluorescence in a plate reader. protocols.io. [Link]